molecular formula C8H9N5 B1358408 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine CAS No. 382637-68-5

4-(1-Methyl-1H-tetrazol-5-YL)phenylamine

Cat. No.: B1358408
CAS No.: 382637-68-5
M. Wt: 175.19 g/mol
InChI Key: SKVMRLXRFMCIFD-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-tetrazol-5-YL)phenylamine (CAS Registry Number: 382637-68-5 ) is a chemical building block incorporating a 1-methyl-1H-tetrazole ring system. The tetrazole moiety is a prime class of heterocycles highly significant in medicinal chemistry and drug design . Tetrazoles are known to serve as bioisosteres for carboxylic acids and amide moieties, which can alter the physicochemical properties of a molecule, potentially leading to enhanced metabolic stability and improved membrane penetration . Furthermore, the high density of nitrogens in the tetrazole ring can provide opportunities for hydrogen bonding or π-stacking interactions with biological targets . Over 20 FDA-approved drugs contain 1H- or 2H-tetrazole substituents, underlining the therapeutic relevance of this structural motif . The specific amine functional group on the phenyl ring of this compound offers a versatile handle for further synthetic elaboration, making it a useful intermediate for constructing more complex molecules for pharmaceutical research and development. This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-methyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVMRLXRFMCIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623992
Record name 4-(1-Methyl-1H-tetrazol-5-yl)aniline
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382637-68-5
Record name 4-(1-Methyl-1H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
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Synthetic Methodologies for 4 1 Methyl 1h Tetrazol 5 Yl Phenylamine

Established Synthetic Routes for 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine and its Analogs

The most common approach to synthesizing this compound involves a two-step sequence: the formation of the 5-substituted-1H-tetrazole ring followed by N-alkylation.

Precursor Compounds and Reaction Conditions

The primary precursor for the initial step is 4-aminobenzonitrile (B131773). The synthesis of the tetrazole ring is typically achieved through a [3+2] cycloaddition reaction between the nitrile group of 4-aminobenzonitrile and an azide (B81097) source. researchgate.net Common azide reagents include sodium azide (NaN₃). The reaction is often catalyzed by various agents to improve efficiency and yield.

The subsequent and critical step is the N-methylation of the resulting 5-(4-aminophenyl)-1H-tetrazole. This step is challenging due to the potential for methylation to occur at either the N-1 or N-2 position of the tetrazole ring, leading to a mixture of regioisomers. Achieving high regioselectivity for the desired N-1 isomer is a key focus of synthetic efforts. A variety of methylating agents can be employed, with dimethyl carbonate (DMC) being a greener alternative to traditional reagents like methyl iodide. researchgate.net

Precursor/ReagentRole
4-aminobenzonitrileStarting material containing the phenylamine and nitrile moieties.
Sodium Azide (NaN₃)Source of the azide for the cycloaddition reaction.
Dimethyl Carbonate (DMC)A green methylating agent for the N-alkylation step.
Catalyst (e.g., DABCO)To facilitate the N-methylation reaction. researchgate.net

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. For the initial cycloaddition, factors such as the choice of catalyst, solvent, and reaction temperature can significantly influence the reaction rate and yield.

In the subsequent N-methylation step, the choice of base and catalyst is critical for controlling the regioselectivity. For instance, in the methylation of 5-substituted 1H-tetrazoles with dimethyl carbonate, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been identified as an effective catalyst. researchgate.net The reaction conditions, including temperature and reaction time, must be carefully controlled to favor the formation of the 1-methyl isomer over the 2-methyl isomer. It has been observed that in some cases, a mixture of 1-methyl and 2-methyl derivatives is formed, with the ratio being dependent on the specific substrate and conditions. researchgate.net For example, the methylation of a similar compound yielded a 25:75 ratio of the 1-methyl to 2-methyl isomer, highlighting the challenge of regioselectivity. researchgate.net

Novel Approaches in the Synthesis of this compound Derivatives

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of tetrazole derivatives.

Multicomponent Reaction Strategies for Tetrazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical approach to complex molecules. nih.govbohrium.com The Ugi-tetrazole reaction is a well-known MCR for the synthesis of 1,5-disubstituted tetrazoles. nih.gov While a direct one-pot synthesis of this compound via an MCR has not been extensively reported, the principles of MCRs could be applied to develop novel synthetic routes. For instance, a four-component reaction involving an isocyanide, an amine, an aldehyde or ketone, and an azide source could potentially be designed to construct the desired scaffold in a single step. 5-Aminotetrazole itself can also serve as a versatile building block in various MCRs. researchgate.netclockss.org

Chemo- and Regioselective Synthesis of N-Methylated Tetrazole Moieties

Achieving chemo- and regioselectivity in the N-methylation of 5-substituted tetrazoles remains a significant area of research. The tetrazole anion can be alkylated at either the N-1 or N-2 position, and the ratio of the resulting isomers is influenced by factors such as the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the counterion. rsc.org

Strategies to control regioselectivity include the use of specific catalysts, directing groups, or alternative alkylating agents. Understanding the underlying mechanisms that govern the regioselectivity is key to developing synthetic methods that exclusively yield the desired 1-methyl isomer. rsc.org

Application of Sustainable Chemical Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For the synthesis of tetrazoles, this includes the use of less hazardous reagents and solvents, as well as the development of catalytic and continuous flow processes. dntb.gov.uarsc.org

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Elucidation of Reaction Mechanisms in Tetrazole Ring Construction

The most prevalent and efficient method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source. In the synthesis of the target compound, this involves the reaction of 4-aminobenzonitrile (or a precursor such as 4-nitrobenzonitrile, which is later reduced) with an azide salt, typically sodium azide (NaN₃). While formally a cycloaddition, the precise mechanism has been a subject of considerable debate, with evidence pointing towards multiple possible pathways depending on the reaction conditions. acs.orgnih.gov

Concerted vs. Stepwise Pathways: Initially, the reaction was considered a classic, concerted [3+2] cycloaddition. However, extensive research, including density functional theory (DFT) calculations, suggests that a stepwise mechanism is often energetically more favorable, particularly when using azide salts. acs.orgnih.gov

The proposed stepwise mechanism involves:

Nitrile Activation and Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the azide anion on the electrophilic carbon atom of the nitrile group. This step can be facilitated by catalysts.

Formation of Imidoyl Azide Intermediate: This attack leads to the formation of a linear imidoyl azide intermediate.

Intramolecular Cyclization: The imidoyl azide then undergoes an intramolecular cyclization to form the tetrazolate anion.

Protonation: Subsequent protonation during workup yields the 5-substituted 1H-tetrazole.

DFT studies have indicated that the activation barriers for the cycloaddition are strongly correlated with the electronic properties of the substituent on the nitrile. nih.gov

Role of Catalysis: To overcome the high activation energy often associated with this transformation, various catalysts are employed. Lewis acids, such as zinc and cobalt salts, are effective in promoting the reaction. nih.govacs.org Mechanistic studies on metal-catalyzed reactions propose that the metal center coordinates to the nitrogen atom of the nitrile. nih.gov This coordination increases the electrophilicity of the nitrile carbon, thereby activating it for the nucleophilic attack by the azide. An alternative pathway involves the formation of a metal-azido complex which then reacts with the nitrile. nih.govacs.org

Mechanistic PathwayDescriptionKey IntermediatesTypical Conditions
Concerted [3+2] Cycloaddition A pericyclic reaction where the azide and nitrile react in a single, concerted step. More common with organic azides and highly activated nitriles. acs.orgTransition state with simultaneous bond formation.High temperatures, activated substrates.
Stepwise Anionic Addition Nucleophilic attack of azide anion on the nitrile, followed by cyclization. Considered more favorable for azide salts. acs.orgnih.govImidoyl azideNon-protic organic solvents (e.g., DMF), often requires heat.
Metal-Catalyzed Addition Lewis acid coordination to the nitrile activates it for azide attack, lowering the activation energy. nih.govacs.orgMetal-nitrile complex, Metal-azido complexHomogeneous or heterogeneous metal catalysts (e.g., Co(II), Zn(II) salts). Milder conditions.

Studies on the Selectivity of Substituent Introduction

The synthesis of this compound requires the specific placement of the 4-aminophenyl group at the C5 position and the methyl group at the N1 position of the tetrazole ring.

The introduction of the 4-aminophenyl substituent at the C5 position is inherently selective, as it is dictated by the choice of the starting material, 4-aminobenzonitrile. The cycloaddition reaction specifically forms the C5-substituted tetrazole.

The more significant challenge lies in the regioselective methylation of the resulting 5-(4-aminophenyl)-1H-tetrazole. The tetrazolate anion, formed upon deprotonation, is an ambident nucleophile with significant electron density on both the N1 and N2 nitrogen atoms. Consequently, alkylation can produce a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. publish.csiro.auresearchgate.net

Systematic studies on the methylation of various 5-substituted tetrazolates have shown that the ratio of N1 to N2 isomers is predominantly governed by a combination of electronic and steric effects of the C5 substituent. publish.csiro.auresearchgate.net

Electronic and Steric Effects: A comprehensive study on the methylation of 15 different sodium 5-substituted tetrazolates with iodomethane (B122720) revealed a distinct trend. publish.csiro.au The research concluded that both increasing the electronegativity and the steric bulk of the substituent at the C5 position leads to a preferential methylation at the N2 position. publish.csiro.auresearchgate.net The 4-aminophenyl group at C5 is sterically significant and contains an electron-donating amino group. While electron-donating groups may slightly favor N1 alkylation, the steric hindrance of the phenyl ring itself is a strong influencing factor. The precise ratio of N1 to N2 methylation for the 5-(4-aminophenyl)tetrazole would depend on the interplay between these factors and the specific reaction conditions employed.

The table below, based on data from studies on 5-substituted tetrazoles, illustrates how the nature of the C5 substituent influences the product ratio in methylation reactions. publish.csiro.au

C5-Substituent (R) in 5-R-tetrazoleElectronic EffectSteric EffectPredominant IsomerN1:N2 Ratio
HNeutralMinimalN228:72
CH₃Electron-donatingSmallN155:45
C₆H₅Electron-withdrawing (inductive), bulkyModerateN160:40
ClElectron-withdrawingSmallN211:89
NO₂Strongly electron-withdrawingModerateN20:100

Note: Ratios are illustrative and can vary with reaction conditions. Data adapted from systematic studies on tetrazole alkylation. publish.csiro.au

Other factors, such as the choice of solvent, base, and the nature of the alkylating agent, also play a role in directing the selectivity. The mechanism of alkylation (first-order Sₙ1 vs. second-order Sₙ2) can influence the regiochemical outcome, providing another avenue for controlling the synthesis of the desired N1-methylated product. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Methyl 1h Tetrazol 5 Yl Phenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure of 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Correlation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the phenyl ring, the amine group, and the methyl group attached to the tetrazole ring.

Based on the analysis of structurally similar compounds, the following chemical shift assignments can be predicted:

Phenyl Protons: The protons on the phenyl ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the amino group (adjacent to the C-NH2 bond) would likely resonate at a lower chemical shift due to the electron-donating nature of the amine. In the related compound, 4-(1H-tetrazol-5-yl)aniline, these protons appear as a doublet between δ 6.58-6.60 ppm. rsc.org The protons ortho to the tetrazole ring are expected at a higher chemical shift, with analogous protons in 4-(1H-tetrazol-5-yl)aniline appearing at δ 7.35-7.37 ppm. rsc.org

Amine Protons: The protons of the primary amine group (-NH2) are expected to appear as a broad singlet. In 4-(1H-tetrazol-5-yl)aniline, this signal is observed at approximately δ 6.12 ppm. rsc.org The chemical shift of this peak can be influenced by solvent and concentration.

Methyl Protons: The three protons of the methyl group (-CH3) attached to the tetrazole ring are predicted to appear as a sharp singlet. In a similar compound containing a 1-methyl-1H-tetrazole moiety, this signal was observed at 3.96 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl (ortho to -NH2) ~6.6 Doublet
Phenyl (ortho to tetrazole) ~7.4 Doublet
Amine (-NH2) ~6.1 Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation of the Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The predicted chemical shifts are as follows:

Phenyl Carbons: The phenyl ring will exhibit four distinct signals. The carbon atom attached to the amino group (C-NH2) is expected to have a high chemical shift, around 153.01 ppm, as seen in 4-(1H-tetrazol-5-yl)aniline. rsc.org The carbons ortho and meta to the amino group will have differing shifts due to the electronic effects of the substituents.

Tetrazole Carbon: The quaternary carbon atom within the tetrazole ring is anticipated to resonate at a high chemical shift, typically in the range of 153-162 ppm. For instance, in 4-(1H-tetrazol-5-yl)aniline, this carbon appears at 162.22 ppm. rsc.org

Methyl Carbon: The carbon of the methyl group attached to the tetrazole ring is expected to appear at a much lower chemical shift, characteristic of an sp³ hybridized carbon. A value of approximately 33.87 ppm has been reported for a similar 1-methyl-1H-tetrazol-5-yl containing compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-NH2 (Phenyl) ~153
C-tetrazole (Phenyl) ~120
CH (Phenyl) ~113-133
C (Tetrazole) ~153-162

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For this molecule, it would show cross-peaks between the adjacent protons on the phenyl ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals of the phenyl ring and the methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connectivity between the phenyl ring and the tetrazole ring, as well as the position of the methyl group on the tetrazole ring. For example, correlations between the methyl protons and the quaternary carbon of the tetrazole ring would be expected.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Data from the analogous compound 4-(1H-tetrazol-5-yl)aniline shows characteristic peaks that can be used for prediction. rsc.org

N-H Stretching: The amine group (-NH2) would exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹. For 4-(1H-tetrazol-5-yl)aniline, these are observed at 3483.72 cm⁻¹ and 3384.00 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the tetrazole ring and the C=C bonds of the phenyl ring would likely appear in the 1500-1620 cm⁻¹ region. In the unmethylated analog, a peak at 1621.47 cm⁻¹ is noted. rsc.org

N=N Stretching: The stretching of the N=N bonds in the tetrazole ring typically gives rise to absorptions in the 1400-1500 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the amine group is expected in the 1250-1350 cm⁻¹ region. A peak at 1315.01 cm⁻¹ is present in the spectrum of 4-(1H-tetrazol-5-yl)aniline. rsc.org

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
N-H (Amine) ~3300-3500 Asymmetric & Symmetric Stretch
C-H (Aromatic) >3000 Stretch
C-H (Aliphatic) <3000 Stretch
C=N / C=C ~1500-1620 Stretch
N=N ~1400-1500 Stretch

Raman Spectroscopy for Complementary Vibrational Mode Characterization

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to non-polar bonds and symmetric vibrations. While no specific Raman spectrum for this compound has been reported, predictions can be made based on the expected vibrational modes.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the phenyl ring would be expected to produce a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹.

Tetrazole Ring Vibrations: The symmetric stretching vibrations of the tetrazole ring are also expected to be Raman active.

C-N and N-N Vibrations: While C-N and N-N stretching vibrations are visible in FTIR, they can also be observed in the Raman spectrum, providing a more complete picture of the molecule's vibrational landscape.

The combination of FTIR and Raman spectroscopy would offer a comprehensive vibrational analysis, allowing for a detailed understanding of the molecular structure and bonding within this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can help in structural elucidation.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The chemical formula for this compound is C8H9N5. Based on this formula, the theoretical monoisotopic mass of the uncharged molecule has been calculated.

This high-resolution data is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions. An experimentally obtained HRMS value that closely matches the theoretical exact mass provides strong evidence for the presence and elemental formula of this compound in a sample.

Chemical FormulaTheoretical Monoisotopic Mass (Da)
C8H9N5175.08579531

The fragmentation of this compound in a mass spectrometer provides valuable structural information. While specific experimental data for this compound is not widely available, the fragmentation pathways can be predicted based on the known behavior of similar tetrazole and aniline (B41778) derivatives.

The presence of the electron-donating amino (-NH2) group on the phenyl ring is expected to influence the fragmentation process. Studies on analogous compounds, such as 1-(4-aminophenyl)-5-(cinnamyloxy)-1H-tetrazole, have shown that the amino group can stabilize the phenyltetrazole portion of the molecule. nih.gov This stabilizing effect would likely lead to fragmentation patterns where the bond between the phenyl and tetrazole rings is preserved in some of the major fragment ions.

Key fragmentation pathways for tetrazole-containing compounds often involve the loss of nitrogen gas (N2) from the tetrazole ring. Other potential fragmentation points include the cleavage of the bond between the phenyl ring and the tetrazole ring, and the fragmentation of the phenylamine moiety itself. The analysis of the relative abundances of these fragment ions in a mass spectrum can help to piece together the structure of the parent molecule.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

As of the latest available information, a publicly accessible crystal structure for this compound has not been reported. Therefore, a detailed experimental analysis of its solid-state structure, including its specific molecular conformation, stereochemical aspects, intermolecular interactions, and crystal packing motifs, cannot be provided at this time. The following subsections describe the type of information that would be obtained from such an analysis.

A crystallographic study would reveal the precise conformation of the this compound molecule in the solid state. This includes the dihedral angle between the phenyl ring and the tetrazole ring, which would indicate the degree of planarity or twist in the molecule. For similar structures, such as 4-(1H-Tetrazol-5-yl)-1H-indole, the dihedral angles between the ring systems are a key structural feature. nih.gov The analysis would also confirm the connectivity of the atoms and provide definitive information about the bond lengths and angles within the molecule, confirming the N-methylation on the tetrazole ring.

The study of the crystal packing would identify the various intermolecular interactions that stabilize the crystal lattice. These interactions can include hydrogen bonding (N-H...N, C-H...N), π-π stacking between the aromatic rings, and van der Waals forces. The amino group on the phenyl ring is a potential hydrogen bond donor, and the nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. The identification of these interactions and the resulting packing motifs (e.g., chains, sheets, or three-dimensional networks) is crucial for understanding the solid-state properties of the compound. For instance, in the crystal structure of 4-(1H-tetrazol-5-yl)pyridinium chloride, N—H⋯Cl hydrogen bonds link the ions into one-dimensional chains. nih.gov

Reactivity and Chemical Transformations of 4 1 Methyl 1h Tetrazol 5 Yl Phenylamine

Reactions Involving the Phenylamine Moiety of 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine

The phenylamine part of the molecule is characterized by the nucleophilic amino group and the activated phenyl ring. The amino group strongly influences the reactivity of the aromatic ring, directing incoming electrophiles and increasing the ring's susceptibility to substitution.

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. byjus.com It donates electron density to the phenyl ring through resonance, increasing the nucleophilicity of the ortho and para positions. Consequently, this compound is expected to readily undergo substitution at the positions ortho to the amino group (positions 2 and 6). The para position is already occupied by the 1-methyl-1H-tetrazol-5-yl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org The strong activating nature of the amino group can sometimes lead to polysubstitution or oxidation, necessitating careful control of reaction conditions or protection of the amino group, for instance, through acylation.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

ReactionReagentTypical Product(s)
Nitration HNO₃ / H₂SO₄2-Nitro-4-(1-methyl-1H-tetrazol-5-yl)phenylamine
Bromination Br₂ in CH₃COOH2,6-Dibromo-4-(1-methyl-1H-tetrazol-5-yl)phenylamine
Sulfonation Fuming H₂SO₄2-Amino-5-(1-methyl-1H-tetrazol-5-yl)benzenesulfonic acid

Note: The products listed are predicted based on the directing effects of the amino group. Actual reaction outcomes may vary based on specific conditions.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic, allowing for a variety of derivatization reactions. These reactions are fundamental for modifying the compound's properties or for synthesizing more complex molecules.

Acylation: The primary amino group reacts readily with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used to protect the amino group during other chemical transformations.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often resulting in a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). mdpi.com More controlled methods, such as reductive amination or specialized alkylation procedures, are often employed to achieve selective mono- or di-alkylation. organic-chemistry.org The alkylation of tetrazole-containing compounds can sometimes lead to reactions at the tetrazole ring nitrogens as well, depending on the reaction conditions. researchgate.netresearchgate.net

Table 2: Common Derivatization Reactions of the Amino Group

Reaction TypeReagent ExampleProduct Type
Acylation Acetyl chloride (CH₃COCl)N-(4-(1-Methyl-1H-tetrazol-5-yl)phenyl)acetamide
Alkylation Methyl iodide (CH₃I)N-Methyl-4-(1-methyl-1H-tetrazol-5-yl)phenylamine (and N,N-dimethyl derivative)
Diazotization NaNO₂ / HCl4-(1-Methyl-1H-tetrazol-5-yl)benzenediazonium chloride

Reactivity of the 1-Methyl-1H-tetrazole Heterocyclic Ring

The 1-methyl-1H-tetrazole ring is an aromatic heterocycle with a high nitrogen content, which makes it relatively stable but also prone to specific types of reactions, particularly under energetic conditions. mdpi.com

While the tetrazole ring itself is generally a product of a cycloaddition reaction, it can also serve as a precursor for generating reactive intermediates that undergo further cycloadditions. The most common synthesis of 5-substituted-1H-tetrazoles involves a [3+2] cycloaddition (Huisgen cycloaddition) between an organic nitrile and an azide (B81097). nih.govchemtube3d.comscilit.com

From a synthetic utility perspective, tetrazoles can be photochemically or thermally induced to extrude molecular nitrogen (N₂), generating highly reactive nitrile imine intermediates. nih.govwikipedia.org These nitrile imines are 1,3-dipoles that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form pyrazoline or pyrazole (B372694) derivatives, respectively. This transformation is a powerful tool for constructing new five-membered heterocyclic rings.

The high nitrogen content of the tetrazole ring predisposes it to decomposition upon heating or irradiation with UV light. nih.gov These decomposition reactions are often characterized by the elimination of a molecule of dinitrogen (N₂), a thermodynamically very stable product. scispace.com

Thermal Decomposition: The thermal stability of tetrazoles varies significantly with their substituents. mdpi.com Decomposition typically proceeds through one of two main pathways: fragmentation into a nitrile and an azide, or extrusion of N₂ to yield a nitrile imine or other reactive intermediates. scispace.comacs.org For 1,5-disubstituted tetrazoles, thermolysis often leads to the formation of nitrile imines, which can be trapped or undergo further reactions. wikipedia.org Studies on aminotetrazoles have shown that decomposition can result in the formation of either HN₃ or N₂ depending on the substitution pattern. ucr.edu

Photochemical Decomposition: Photolysis of tetrazoles, often carried out in cryogenic matrices or in solution, is a well-established method for generating nitrile imines. nih.govacs.org The photochemical decomposition of 1-methyl-tetrazole derivatives has been shown to proceed via different pathways, including the expulsion of dinitrogen to form a diazirine intermediate, cleavage to form an isothiocyanate and an azide (for thione derivatives), or concurrent expulsion of dinitrogen and another small molecule. nih.govacs.org The specific pathway is highly dependent on the substituents on the tetrazole ring. acs.org

Table 3: General Decomposition Pathways of Substituted Tetrazoles

ConditionPrimary ProcessKey IntermediatePotential Final Products
Thermal N₂ ExtrusionNitrile ImineProducts of cycloaddition, rearrangement, or fragmentation
Thermal Ring CleavageNitrile + Azide-
Photochemical N₂ ExtrusionNitrile Imine, Diazirine, BiradicalCarbodiimides, Cyanamides, Cycloadducts

The tetrazole ring can undergo rearrangements and ring-opening reactions, often triggered by external reagents or energy input. A key process is the ring-chain tautomerism, where certain 5-substituted tetrazoles can exist in equilibrium with their open-chain azidoimine isomers (R-C(N₃)=N-R'). This equilibrium is particularly significant for tetrazoles bearing strongly electron-withdrawing groups at the 5-position. wikipedia.org

Acylation of 5-substituted tetrazoles can also induce rearrangement. The reaction can lead to ring-opening via nitrogen loss, followed by cyclization to form other heterocyclic systems, such as 1,3,4-oxadiazoles. scispace.com These rearrangements provide synthetic routes from the tetrazole scaffold to other valuable heterocyclic structures.

Cross-Coupling Reactions and Functionalization Strategies

The presence of an amino group and an aromatic ring makes this compound a suitable candidate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in creating more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic compounds. In the case of this compound, the amino group can direct or participate in these transformations, and the phenyl ring can be modified through reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond between an organoboron compound and an organohalide. While the parent compound this compound does not have a halide to participate directly, it can be halogenated to become a suitable substrate. For instance, iodination or bromination of the phenyl ring would pave the way for coupling with various boronic acids. The general mechanism for Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the final product and regenerate the catalyst. organic-chemistry.orglibretexts.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgrug.nl The amino group of this compound can react with aryl halides or triflates to form diarylamines. This reaction is highly versatile and tolerant of a wide range of functional groups. The choice of palladium precursor, ligand, and base is crucial for the success of these reactions and can be tailored to the specific substrates. organic-chemistry.orglibretexts.orgrsc.org

Below is a table illustrating representative conditions for such palladium-catalyzed reactions on derivatives of the target compound.

Reaction TypeAryl Halide/Triflate SubstrateCoupling PartnerPalladium CatalystLigandBaseSolventTypical Yield (%)
Suzuki-Miyaura4-Iodo-N-(1-methyl-1H-tetrazol-5-yl)anilinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Water85-95
Buchwald-HartwigThis compoundBromobenzenePd₂(dba)₃XPhosNaOtBuToluene70-90
Heck4-Iodo-N-(1-methyl-1H-tetrazol-5-yl)anilineStyrenePd(OAc)₂P(o-tol)₃Et₃NDMF60-80

The selective functionalization of either the tetrazole or the phenyl ring in this compound is a key challenge and opportunity in its chemical manipulation. The directing effects of the substituents play a crucial role in determining the site of reaction.

Functionalization of the Phenyl Moiety: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Given that the para position is occupied by the tetrazole ring, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions would be expected to occur at the positions ortho to the amino group. The steric hindrance from the adjacent tetrazolyl group might influence the regioselectivity between the two ortho positions.

Functionalization of the Tetrazole Moiety: The tetrazole ring itself is generally electron-deficient and less prone to electrophilic attack. However, functionalization can be achieved through other means. For instance, deprotonation of the C-H bond of a tetrazole ring can be accomplished with strong bases, followed by reaction with an electrophile, although this is more challenging for 1,5-disubstituted tetrazoles. acs.org The nitrogen atoms of the tetrazole ring can also act as nucleophiles or be involved in cycloaddition reactions under specific conditions. nih.gov

The following table summarizes potential regioselective functionalization reactions.

ReactionReagentTarget MoietyExpected Position of FunctionalizationProduct Type
BrominationBr₂/Acetic AcidPhenylOrtho to -NH₂Halogenated aniline (B41778) derivative
NitrationHNO₃/H₂SO₄PhenylOrtho to -NH₂Nitroaniline derivative
N-AlkylationAlkyl halideAmino group-NHRSecondary or tertiary amine
N-ArylationAryl halide, Pd catalystAmino group-NHArDiaryl amine

Reaction Kinetics and Mechanistic Pathways of Transformations

Understanding the kinetics and mechanisms of the chemical transformations of this compound is essential for optimizing reaction conditions and controlling product formation.

The general catalytic cycle for a Buchwald-Hartwig amination involving an aryl halide and an amine is as follows:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

Deprotonation/Amine Coordination: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

In the case of the Suzuki-Miyaura coupling , the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often a crucial part of the catalytic cycle. organic-chemistry.orgwikipedia.orgharvard.edu This step is typically facilitated by a base, which activates the boronic acid.

For electrophilic aromatic substitution on the phenyl ring, the mechanism follows the classical pathway of electrophile attack on the aromatic ring to form a sigma complex (arenium ion), which is stabilized by the electron-donating amino group. Subsequent deprotonation restores the aromaticity of the ring. The kinetics of these reactions are influenced by the concentration of the electrophile and the electronic properties of the substituted aniline.

Theoretical and Computational Investigations of 4 1 Methyl 1h Tetrazol 5 Yl Phenylamine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are employed to model the molecule's behavior, offering insights into its geometry, energy, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net For compounds like 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine, DFT calculations, typically using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are performed to determine the optimized ground state geometry. researchgate.net These calculations predict key structural parameters, including bond lengths, bond angles, and the dihedral angle between the phenyl and tetrazole rings.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms. In many 5-phenyl-1H-tetrazole derivatives, the two rings are not coplanar due to steric hindrance, resulting in a twisted conformation. The energetics derived from these calculations, such as the total electronic energy, provide a measure of the molecule's stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted ValueDescription
C-C Bond Length (Phenyl-Tetrazole)~1.47 ÅThe length of the single bond connecting the two aromatic rings.
N1-CH3 Bond Length~1.48 ÅThe bond between the tetrazole nitrogen and the methyl group.
C-NH2 Bond Length~1.39 ÅThe bond connecting the amino group to the phenyl ring.
Dihedral Angle (Phenyl-Tetrazole)30° - 50°The twist angle between the planes of the phenyl and tetrazole rings.

Note: These values are representative and based on DFT studies of structurally similar compounds.

While DFT is a workhorse for molecular modeling, ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a higher level of theory for characterizing electronic structure. researchgate.net These methods are derived directly from quantum mechanical principles without the empirical parameters often found in DFT functionals. Although more computationally demanding, ab initio calculations can provide benchmark results for energies and geometries, serving as a reference to validate DFT findings. For this compound, high-level ab initio calculations would be valuable for refining the understanding of electron correlation effects on its stability and reactivity.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests that the molecule is more polarizable and chemically reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO may be distributed across the electron-accepting tetrazole ring.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. nih.gov This information is vital for understanding intermolecular interactions and identifying reactive sites. The nitrogen atoms of the tetrazole ring are expected to carry significant negative charges, making them potential sites for electrophilic attack or coordination. nih.gov

Table 2: Predicted Electronic Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy-5.5 to -6.0 eVIndicates electron-donating capability.
LUMO Energy-1.0 to -1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap~4.5 eVReflects chemical reactivity and stability.
Dipole Moment2.5 - 3.5 DMeasures the overall polarity of the molecule.

Note: Values are estimates based on calculations of analogous aromatic and heterocyclic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are used to explore these aspects.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the phenyl and tetrazole rings. Computational conformational searches can identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. cwu.edu

The preferred conformation can be influenced by the surrounding environment. In the gas phase, intramolecular forces dominate. In a solvent, intermolecular interactions with solvent molecules can stabilize or destabilize certain conformations. mdpi.com For example, a polar solvent might favor a conformer with a larger dipole moment. Computational models can simulate these solvent effects, often using a Polarizable Continuum Model (PCM), to predict conformational preferences in different media. mdpi.com The most stable conformer is typically one where the steric repulsion between the ortho hydrogens of the phenyl ring and the tetrazole ring is minimized, leading to a non-planar (twisted) structure.

A potential energy surface (PES) can be generated by systematically varying the dihedral angle between the phenyl and tetrazole rings and calculating the energy at each point. This landscape reveals the rotational energy barrier—the energy required to rotate from one stable conformation to another. A lower barrier indicates greater conformational flexibility.

Regarding tautomerism, tetrazole rings can exist in different tautomeric forms (e.g., 1H and 2H). Computational studies on unsubstituted 5-phenyltetrazole often evaluate the relative energies to determine the most stable tautomer. iosrjournals.org However, in this compound, the presence of the methyl group on the N1 nitrogen atom locks the ring into the 1H-tautomeric form. Therefore, tautomeric equilibria are not a factor for this specific compound, simplifying its conformational landscape.

Prediction of Spectroscopic Parameters and Validation

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can serve as a predictive tool for its spectroscopic characterization and to validate experimental findings.

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods, primarily Density Functional Theory (DFT), has become a standard practice in chemical research. nih.govbohrium.comresearchgate.netproquest.com These calculations are instrumental in assigning experimental spectra, elucidating molecular structures, and understanding the electronic environment of atomic nuclei.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using various DFT functionals and basis sets. nih.govbohrium.comresearchgate.netproquest.com The choice of functional and basis set can significantly influence the accuracy of the predicted chemical shifts. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such calculations. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are theoretical values for illustrative purposes)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C (Tetrazole)-154.2
C (Phenyl, C-NH₂)-148.5
C (Phenyl, C-Tetrazole)-125.0
CH (Phenyl)7.35130.1
CH (Phenyl)6.80115.8
N-CH₃4.1035.5
NH₂4.50-

Spin-spin coupling constants (J-couplings) can also be computationally predicted, providing further detail for spectral interpretation. These calculations are more computationally demanding but offer valuable information about the connectivity of atoms within the molecule.

Theoretical calculations of vibrational frequencies, typically performed using DFT methods, are essential for the interpretation of infrared (IR) and Raman spectra. researchgate.netmdpi.comepstem.net By calculating the harmonic vibrational frequencies, researchers can assign experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.comepstem.net

For this compound, a frequency calculation would typically follow a geometry optimization to ensure the structure is at a minimum on the potential energy surface. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. mdpi.com

The following table presents a selection of predicted vibrational frequencies and their assignments for this compound.

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound (Note: These are theoretical values for illustrative purposes)

Predicted Frequency (cm⁻¹)Assignment
3450N-H asymmetric stretch
3350N-H symmetric stretch
3050Aromatic C-H stretch
2980Methyl C-H stretch
1620N-H scissoring
1590Aromatic C=C stretch
1450Tetrazole ring stretch
1280C-N stretch

Molecular Modeling of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the condensed phase, including their crystal packing, solubility, and biological activity. Molecular modeling techniques provide a means to characterize these non-covalent interactions in detail.

This compound possesses functional groups capable of participating in both hydrogen bonding (the amine group) and π-π stacking interactions (the phenyl and tetrazole rings). The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors.

Computational methods can be used to model dimers and larger clusters of the molecule to investigate the geometry and energetics of these interactions. The strength of hydrogen bonds and π-π stacking interactions can be estimated by calculating the interaction energies, often with corrections for basis set superposition error (BSSE).

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. researchgate.netnih.gov

For this compound, the MEP surface would likely show negative potential (typically colored red or orange) around the nitrogen atoms of the tetrazole ring and the amino group, indicating regions that are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group and the methyl group, indicating sites for nucleophilic attack.

In Silico Studies of Chemical Reactivity and Reaction Pathways

In silico methods are increasingly used to predict the chemical reactivity of molecules and to explore potential reaction pathways. nih.govbiointerfaceresearch.compensoft.netnih.govnih.gov These studies can provide insights into a molecule's stability, its propensity to undergo certain reactions, and the mechanisms of those reactions.

For this compound, computational methods can be used to calculate various reactivity descriptors derived from conceptual DFT. These descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity. nih.gov

Global reactivity descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity.

Local reactivity descriptors: Fukui functions and dual descriptors can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

By mapping these reactivity descriptors onto the molecular structure, it is possible to predict which atoms are most likely to be involved in chemical reactions. Furthermore, computational methods can be used to model reaction pathways, locate transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism.

Application of Frontier Molecular Orbital Theory to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that simplifies the complex interactions between molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgfiveable.melibretexts.org These orbitals are at the "frontier" of electron occupancy and are the primary participants in chemical reactions. libretexts.org The HOMO, being the orbital with the highest energy electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, governs the molecule's capacity to act as an electrophile or electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity. A smaller gap generally signifies a more reactive species, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to undergo chemical reactions.

For this compound, the electronic nature of the substituents on the phenyl ring plays a significant role in modulating the energies of the frontier orbitals. The amino (-NH2) group is a strong electron-donating group, which is expected to raise the energy of the HOMO, thereby enhancing the molecule's nucleophilic character. The 1-methyl-1H-tetrazol-5-yl group, on the other hand, can exhibit electron-withdrawing properties.

Substituent (R)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
-H-7.04-0.986.06
-CH3-6.79-0.905.89
-OCH3-6.49-0.815.68
-Cl-7.11-1.325.79

This table presents theoretical data for analogous compounds to illustrate the principles of FMO theory.

The data in the table demonstrates that electron-donating groups like -CH3 and -OCH3 increase the HOMO energy and decrease the HOMO-LUMO gap compared to the unsubstituted phenyltetrazole, thereby increasing their reactivity. researchgate.net Conversely, an electron-withdrawing group like -Cl lowers both the HOMO and LUMO energies. researchgate.net Based on these trends, it can be predicted that the amino group in this compound would lead to a relatively high HOMO energy and a smaller energy gap, making it a reactive molecule, particularly susceptible to electrophilic attack at the electron-rich phenyl ring. The local reactivity can be further analyzed using Fukui functions to identify the most probable sites for nucleophilic and electrophilic attacks. researchgate.net

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling is a powerful computational tool used to investigate the mechanisms of chemical reactions. It involves locating the transition state (TS) on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the feasibility of a reaction pathway and the factors that control its rate.

For reactions involving tetrazole derivatives, such as their synthesis or subsequent transformations, transition state modeling can elucidate the step-by-step mechanism. For instance, the formation of tetrazoles from nitriles and azides has been a subject of mechanistic debate. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to explore various possible pathways, including a concerted [3+2] cycloaddition and stepwise mechanisms. nih.gov

These studies have revealed that the mechanism can be influenced by the nature of the reactants and the reaction conditions. nih.gov For example, calculations have suggested a nitrile activation step that precedes the cyclization to the tetrazole ring. nih.gov The activation barriers for these reactions are found to be strongly correlated with the electronic properties of the substituents on the nitrile. nih.gov

In the context of this compound, transition state modeling could be applied to understand a variety of its potential reactions. For example, in electrophilic aromatic substitution reactions on the phenyl ring, computational modeling could determine the transition state energies for substitution at the ortho and meta positions relative to the amino group, thereby predicting the regioselectivity of the reaction.

Furthermore, the thermal stability and decomposition pathways of tetrazole-containing compounds are of significant interest. Transition state calculations can be used to model the ring-opening reactions of the tetrazole moiety, identifying the lowest energy pathway for its degradation and the structure of the associated transition state. This information is invaluable for understanding the stability of the compound and predicting potential decomposition products. Computational studies on the denitrogenative annulation of tetrazoles, for instance, have utilized DFT to explore the reaction mechanism and the role of catalysts in influencing the reaction pathway. rsc.org

By mapping out the entire reaction profile, including reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved. This not only rationalizes experimental observations but also aids in the design of new synthetic routes and the prediction of the chemical behavior of novel compounds.

Bioisosteric Design Principles and Structure Activity Relationships of 4 1 Methyl 1h Tetrazol 5 Yl Phenylamine Derivatives

The 1-Methyl-1H-tetrazole Moiety as a Carboxylic Acid Bioisostere in Molecular Design

The 1-methyl-1H-tetrazole group is a non-classical bioisostere of the carboxylic acid moiety and is widely employed in medicinal chemistry. beilstein-journals.org This substitution can lead to significant improvements in a molecule's drug-like properties, including enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, without compromising the essential interactions required for biological activity. beilstein-journals.org The tetrazolyl functional group is often considered a suitable replacement for a carboxylic acid because its pKa is comparable, and it possesses a similarly planar, delocalized system. nih.gov

The effectiveness of the tetrazole ring as a carboxylic acid surrogate stems from key similarities in their electronic and steric properties. Both functional groups are acidic and exist predominantly in their anionic forms at physiological pH.

Acidity: The pKa value of 5-substituted-1H-tetrazoles typically ranges from 4.5 to 4.9, which is very similar to the pKa of carboxylic acids (around 4.2 to 4.4). researchgate.net This comparable acidity ensures that the tetrazole can mimic the charge state of a carboxylic acid, allowing it to engage in similar electrostatic or hydrogen bonding interactions with biological targets. researchgate.netbeilstein-journals.org The acidic nature of the tetrazole is influenced by the substituent at the C-5 position. researchgate.net

Steric and Electronic Profile: Both the carboxylate and tetrazolate anions are planar, which allows them to occupy similar space within a receptor's binding pocket. beilstein-journals.orgresearchgate.net The negative charge on the tetrazolate anion is delocalized over the four nitrogen atoms of the ring, creating a diffuse charge cloud that is favorable for receptor-ligand interactions. researchgate.net While carboxylic acids are more polar, the tetrazole moiety is generally more lipophilic, which can be a key factor in enhancing the ability of a drug candidate to cross cellular membranes. beilstein-journals.org

Table 1: Comparative Physicochemical Properties of Carboxylic Acid and 1H-Tetrazole Moieties

Property Carboxylic Acid 1H-Tetrazole Reference
pKa ~4.2 - 4.4 ~4.5 - 4.9 researchgate.net
Geometry Planar Planar beilstein-journals.org
Charge Anionic at pH 7.4 Anionic at pH 7.4 researchgate.net
Lipophilicity (cLogP) Generally lower Generally higher beilstein-journals.org
Hydrogen Bonding Acts as H-bond donor and acceptor Acts as H-bond donor and acceptor beilstein-journals.org

The replacement of a carboxylic acid with a 1-methyl-1H-tetrazole moiety can significantly influence how a molecule interacts with its biological target. The tetrazole ring, with its multiple nitrogen atoms, provides diverse opportunities for forming hydrogen bonds and other non-covalent interactions. researchgate.net

The delocalized negative charge of the tetrazolate anion can form strong electrostatic interactions with positively charged residues, such as lysine (B10760008) or arginine, in a receptor's active site, mimicking the interactions of a carboxylate group. nih.gov Furthermore, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H group (in the case of 1H-tetrazole) can serve as a hydrogen bond donor. researchgate.net These interactions are critical for the stable binding of a ligand to its receptor. nih.govresearchgate.net

However, a key steric difference is that the hydrogen-bonding environment around a tetrazole ring extends further from the core of the molecule (by approximately 1.2 Å) compared to a carboxylic acid. This can necessitate a slightly larger binding pocket to accommodate the tetrazole group, a factor that must be considered in rational drug design. The increased lipophilicity of the tetrazole ring compared to a carboxyl group can also enhance hydrophobic interactions within the binding site. beilstein-journals.org

Rational Design of Derivatives based on the 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine Scaffold

The design of derivatives from a lead scaffold involves making systematic chemical modifications to probe the chemical space around the molecule. For the this compound scaffold, variations can be introduced at several positions:

Substituents on the Phenyl Ring: The phenyl ring offers multiple positions for substitution. Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can alter the electronic properties of the entire molecule. This can affect the pKa of the amine group and influence interactions such as π-π stacking with aromatic residues in the binding pocket. nih.gov

Modifications of the Amine Group: The primary amine (-NH2) can be acylated, alkylated, or incorporated into larger functional groups. These changes can introduce new hydrogen bonding opportunities or steric bulk, which can be used to fine-tune the binding affinity and selectivity.

Substituents on the Tetrazole Ring: While the parent compound specifies a methyl group at the N-1 position of the tetrazole, this can be varied. Different alkyl or aryl groups can be introduced to explore how steric bulk and lipophilicity in this region affect activity.

For example, in the development of antiproliferative agents based on a 1,5-diaryl substituted tetrazole scaffold, SAR analysis showed that compounds with a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring displayed the highest activity. nih.gov This highlights how specific substitutions on the aryl rings are critical for potency.

Each structural modification to the parent scaffold can have a profound impact on the molecule's interaction with its biological target. The goal of SAR studies is to understand these effects and build a model for what structural features are required for optimal activity.

For a series of 1,5-disubstituted tetrazoles designed as cyclooxygenase-2 (COX-2) inhibitors, modifications focused on the nature and position of substituents on the benzene (B151609) rings. It was found that introducing a methylsulfonylphenyl group at one position and varying linkers (e.g., –OH, –CH2OH) on the other phenyl ring significantly impacted inhibitory potency. This suggests that one part of the molecule may anchor it in the active site, while the other part can be modified to optimize interactions with a secondary binding pocket.

The introduction of different functional groups can lead to:

Improved Selectivity: A modification might introduce a steric clash with the binding site of an off-target receptor while being perfectly accommodated by the intended target.

Altered Physicochemical Properties: Changes can affect solubility, metabolic stability, and cell permeability, which are crucial for a compound's in vivo efficacy.

Table 2: Illustrative Structure-Activity Relationships for 1,5-Diaryl Tetrazole Analogs as Antiproliferative Agents

Compound ID Substitution at C-5 Phenyl Ring Substitution at N-1 Phenyl Ring Antiproliferative Activity (IC50, nM) Reference
Analog 1 3,4,5-Trimethoxy 4-Methoxy 1.3 - 8.1 nih.gov
Analog 2 4-Ethoxy 3,4,5-Trimethoxy 0.3 - 7.4 nih.gov
Analog 3 4-Methoxy 4-Methoxy >1000 nih.gov
Analog 4 3,4,5-Trimethoxy 4-Ethoxy 10 - 100 nih.gov

This table provides representative data from analogous compound series to illustrate SAR principles.

Computational Insights into Molecular Interaction Mechanisms (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools in the rational design of derivatives. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific molecular interactions that stabilize the complex.

For tetrazole derivatives, docking studies can help visualize how the molecule fits into the active site of a target protein. For instance, in the design of COX-2 inhibitors, docking studies of 1,5-disubstituted tetrazoles revealed key interactions with amino acid residues in the enzyme's active site. These studies can identify crucial hydrogen bonds between the nitrogen atoms of the tetrazole ring and residues like Serine or Cysteine, as well as hydrophobic interactions between the phenyl rings and nonpolar pockets of the enzyme.

Molecular docking can guide the rational design process by:

Predicting Binding Modes: It helps to understand how different substitutions on the phenyl or tetrazole rings might alter the binding orientation.

Identifying Key Interactions: It highlights the most important amino acid residues for binding, suggesting which interactions should be maintained or enhanced in new derivatives.

Screening Virtual Libraries: Before synthesis, large libraries of virtual compounds can be docked to prioritize those with the highest predicted binding affinity, saving time and resources.

For example, a docking study of a potent tetrazole derivative into a protein kinase might show that the tetrazole ring forms a hydrogen bond with a backbone amide in the hinge region of the kinase, while the substituted phenylamine portion extends into a more solvent-exposed region where modifications are well-tolerated. This information allows chemists to focus their synthetic efforts on the most promising regions of the scaffold.

Advanced Applications in Organic Synthesis and Materials Science Research

Versatility as a Building Block in Complex Chemical Synthesis

No specific examples were found in the reviewed literature of 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine being used as a versatile building block.

While tetrazole and aniline (B41778) derivatives are broadly utilized in the synthesis of various heterocyclic compounds, there is no available research that specifically documents the use of This compound as a direct precursor for novel heterocyclic systems. General synthetic routes for tetrazole-containing heterocycles often start from more fundamental building blocks like nitriles or employ different substituted tetrazole derivatives.

The scientific literature does not provide specific instances or methodologies where This compound is employed in the construction of polyfunctionalized molecules.

Integration into Supramolecular Assemblies and Functional Materials

There is a lack of research on the integration of This compound into supramolecular structures or functional materials.

The tetrazole group is a well-known ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). However, a review of the existing literature did not yield any studies where This compound was specifically utilized as a ligand in the design or synthesis of these materials. Research in this area tends to focus on other functionalized tetrazole ligands.

No published research was found that describes the development of fluorescent probes or sensors based on the This compound scaffold.

Contribution to Catalyst and Ligand Development

The presence of nitrogen atoms in the tetrazole ring and the amine group suggests that This compound could potentially serve as a ligand in catalysis. However, there are no specific reports of its application or contribution to the development of new catalysts or more complex ligands.

Rational Design of Ligands for Asymmetric Catalysis

The rational design of ligands is a cornerstone of asymmetric catalysis, aiming to create chiral environments around a metal center to control the stereochemical outcome of a reaction. While no direct applications of this compound in asymmetric catalysis have been reported, its structure contains key features that are commonly exploited in ligand synthesis.

The primary amine group on the phenyl ring serves as a crucial synthetic handle. It can be readily functionalized to introduce chirality and additional coordinating atoms, transforming the simple amine into a bidentate or polydentate chiral ligand. For instance, the amine can undergo condensation with chiral aldehydes or ketones to form Schiff base ligands. Subsequent reduction can yield chiral secondary amine ligands. Furthermore, amidation reactions with chiral carboxylic acids or their derivatives can produce chiral amide-containing ligands. These synthetic strategies would allow for the introduction of stereogenic centers and the tuning of the steric and electronic properties of the resulting ligand, which are critical factors in achieving high enantioselectivity in catalytic reactions.

The tetrazole moiety itself can act as a coordinating group. The nitrogen atoms of the tetrazole ring are known to coordinate to a variety of metal centers. ulisboa.ptlifechemicals.com In the context of a larger, chiral ligand scaffold derived from this compound, the tetrazole could serve as a secondary binding site, influencing the geometry and electronic nature of the catalytic metal complex. The N-methyl group on the tetrazole ring provides steric bulk and electronic modification compared to an unsubstituted tetrazole, which could be a subtle but important factor in the design of a highly selective catalyst.

Although specific research on this compound is lacking, the principles of ligand design suggest that it is a viable precursor for the synthesis of novel chiral ligands for asymmetric catalysis.

Exploration of Coordination Chemistry Properties

The coordination chemistry of tetrazole-containing ligands is a rich and well-established field. ulisboa.ptarkat-usa.org Tetrazoles are versatile ligands capable of coordinating to metal ions in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of diverse coordination complexes, polymers, and metal-organic frameworks (MOFs). ulisboa.ptmdpi.com

The compound this compound possesses two potential coordination sites: the nitrogen atoms of the tetrazole ring and, in its deprotonated form or as part of a larger ligand, the amine group. The tetrazole ring, with its multiple nitrogen atoms, can act as a Lewis base and coordinate to a wide range of metal ions. The specific coordination mode would depend on the metal ion, the solvent system, and the presence of other coordinating ligands. nih.govnih.gov

While detailed structural studies of coordination compounds with this compound as a ligand are not available in the current literature, the general behavior of aminophenyl tetrazole derivatives can provide insights. The amine group can be a site for further functionalization to create polydentate ligands, as discussed in the previous section. For example, the formation of Schiff base derivatives would introduce an imine nitrogen atom, creating a bidentate N,N-donor ligand where both the tetrazole and the imine can coordinate to a metal center.

The resulting metal complexes could exhibit interesting structural, magnetic, and photoluminescent properties, which are areas of active research in materials science. The combination of the aromatic phenyl ring and the nitrogen-rich tetrazole ring could also facilitate the formation of supramolecular architectures through π-π stacking and hydrogen bonding interactions. mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives

Development of Chemoenzymatic or Biocatalytic Synthetic Pathways for Tetrazole Derivatives

The synthesis of tetrazole derivatives has traditionally relied on conventional chemical methods. However, the principles of green chemistry are increasingly steering research towards biocatalytic and chemoenzymatic approaches. These methods offer mild reaction conditions, high selectivity, and reduced environmental impact.

Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of the tetrazole ring. While natural enzymatic pathways for tetrazole synthesis are not known, directed evolution and rational enzyme design could be employed to create novel biocatalysts. For instance, enzymes could be tailored to facilitate the [3+2] cycloaddition of azides with nitriles, a cornerstone of tetrazole synthesis. A potential chemoenzymatic route could involve an enzymatic step to produce a key intermediate, followed by a chemical step to complete the synthesis, combining the best of both worlds.

Potential Biocatalytic ApproachEnzyme Class to InvestigateAdvantages
Nitrile hydration/activationNitrilases, HydratasesMild conditions, aqueous media
Azide (B81097) transferAzide transferases (engineered)High regioselectivity
C-N bond formationEngineered ligasesEnantioselectivity for chiral derivatives

The development of such pathways would not only provide a more sustainable route to 4-(1-methyl-1H-tetrazol-5-YL)phenylamine but also open up possibilities for creating a diverse library of related compounds with varied functionalities.

Exploration of Novel Reactivity of this compound under Non-Classical Conditions

Non-classical reaction conditions, such as microwave irradiation, ultrasound, mechanochemistry, and continuous flow systems, can often lead to enhanced reaction rates, higher yields, and novel reaction pathways that are not accessible under conventional thermal heating.

The exploration of the reactivity of this compound under these conditions is a promising area of research. For instance, microwave-assisted synthesis could significantly shorten the reaction times for the formation of the tetrazole ring or for subsequent functionalization of the phenylamine moiety. Ultrasound irradiation, known to promote reactions through acoustic cavitation, could be employed to synthesize tetrazole-based pyrazolines and isoxazolines. nih.gov

Continuous flow chemistry offers a safe and scalable method for tetrazole synthesis, particularly when dealing with potentially hazardous reagents like azides. core.ac.ukmit.edumit.edu A flow reactor could minimize the risks associated with the generation of hydrazoic acid and allow for precise control over reaction parameters. core.ac.ukmit.edumit.edu Furthermore, photochemical transformations of tetrazoles can lead to the formation of nitrile imines, which are valuable intermediates in organic synthesis. rsc.orgworktribe.comthieme-connect.comnih.gov Investigating the photochemical reactivity of this compound could unveil new synthetic possibilities. rsc.orgworktribe.comthieme-connect.comnih.gov

Non-Classical ConditionPotential ApplicationExpected Outcome
Microwave IrradiationSynthesis and functionalizationReduced reaction times, improved yields
UltrasoundSynthesis of derivativesEnhanced reaction rates, novel products mdpi.commdpi.comresearchgate.netingentaconnect.com
Continuous FlowScalable synthesisImproved safety, precise process control core.ac.ukmit.edumit.edu
PhotocatalysisGeneration of reactive intermediatesAccess to novel chemical transformations rsc.orgresearchgate.net

Application of Advanced In Situ Spectroscopic Techniques for Dynamic Process Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in situ spectroscopic techniques, such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, provide real-time insights into reacting systems without the need for sample extraction. mt.comaiche.orgiastate.edunih.govbeilstein-journals.orgresearchgate.net

Applying these techniques to the synthesis of this compound could provide invaluable data on the formation of intermediates, the consumption of reactants, and the influence of various parameters on the reaction outcome. spectroscopyonline.com For example, in situ Raman spectroscopy can monitor changes in molecular vibrations, allowing for the tracking of specific functional groups as the reaction progresses. mt.comoxinst.comacs.org Similarly, in situ NMR can provide detailed structural information about the species present in the reaction mixture at any given time. iastate.edunih.govbeilstein-journals.orgresearchgate.net This data can be used to build accurate kinetic models, identify reaction bottlenecks, and optimize reaction conditions for improved efficiency and yield.

Spectroscopic TechniqueInformation GainedImpact on Research
In Situ Raman SpectroscopyReal-time concentration profiles of reactants, intermediates, and products. mt.comaiche.orgspectroscopyonline.comoxinst.comOptimization of reaction kinetics and yield.
In Situ NMR SpectroscopyStructural elucidation of transient species and reaction intermediates. iastate.edunih.govbeilstein-journals.orgresearchgate.netDeeper mechanistic understanding.
In Situ FTIR SpectroscopyMonitoring of functional group transformations.Complementary data for reaction profiling.

Integration of Machine Learning and Artificial Intelligence for Predicting Reactivity and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the discovery of molecules with desired properties. researchgate.netrsc.org

For this compound, ML models could be trained on existing datasets of tetrazole synthesis reactions to predict the optimal conditions for its formation or to forecast the reactivity of its phenylamine group in various transformations. researchgate.netrepec.org AI algorithms could also be employed to design novel derivatives with enhanced biological activity or improved physicochemical properties. rsc.org By analyzing vast chemical spaces, these computational tools can identify promising candidates for synthesis and testing, thereby accelerating the discovery process. Deep learning models, in particular, have shown promise in predicting complex chemical reactions, including those involving nitrogen heterocycles. researchgate.netrsc.orgchemrxiv.org

AI/ML ApplicationObjectivePotential Benefit
Reaction PredictionForecast the outcome of synthetic transformations. researchgate.netrsc.orgReduced number of trial-and-error experiments.
Retrosynthesis PlanningDesign efficient synthetic routes to target molecules. chemrxiv.orgFaster development of synthetic strategies.
De Novo Drug DesignGenerate novel molecular structures with desired properties.Accelerated discovery of new drug candidates.

Expanding the Scope of Bioisosteric Applications and Chemical Biology Probes

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity. nih.govtandfonline.comacs.orgrsc.orgresearchgate.netnih.gov This property has been widely exploited in medicinal chemistry to design drugs with enhanced pharmacokinetic profiles. nih.govtandfonline.comacs.orgrsc.orgresearchgate.netnih.govtandfonline.comnih.govtandfonline.comresearchgate.netresearchgate.net

Future research on this compound could focus on leveraging its tetrazole group for novel bioisosteric applications. For instance, it could be incorporated into known pharmacologically active scaffolds to create new drug candidates with improved properties. The phenylamine group provides a convenient handle for further chemical modification, allowing for the attachment of the molecule to various drug frameworks.

Furthermore, tetrazole derivatives are increasingly being used as chemical biology probes to study biological processes. nih.govresearchgate.netnih.gov They can be designed as photo-activatable probes that, upon irradiation, form a reactive species that can covalently label nearby proteins or other biomolecules. nih.govrsc.org This allows for the identification of drug targets and the elucidation of biological pathways. nih.gov Designing and synthesizing probes based on the this compound scaffold could provide new tools for chemical biologists to explore a variety of biological systems. nih.govspringernature.com

Application AreaResearch FocusDesired Outcome
Bioisosteric ReplacementDesign of novel enzyme inhibitors or receptor ligands. tandfonline.comnih.govtandfonline.comresearchgate.netNew therapeutic agents with improved efficacy and safety.
Chemical Biology ProbesDevelopment of photo-affinity labeling agents. nih.govresearchgate.netnih.govrsc.orgTools for target identification and validation.
BioimagingSynthesis of fluorogenic probes for cellular imaging. springernature.comVisualizing biological processes in real-time.

Q & A

[Basic] What are the established synthetic methodologies for preparing 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine derivatives?

The synthesis typically involves thiolation reactions between tetrazole-containing precursors and aryl halides or amines. A standard protocol includes:

  • Refluxing equimolar amounts of 1-methyl-1H-tetrazole-5-thiol and substituted phenylamines in ethanol for 5 hours.
  • Filtering the precipitate and recrystallizing from ethanol, yielding >80% pure products .
    Variations in substituents (e.g., methoxy, chloro) may require adjusting reaction time (3–8 hours) and stoichiometry (1:1 to 1:1.2) to optimize yields .

[Basic] Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm), N-methyl singlet (δ ~3.9 ppm), and thioether carbons (δ 125–135 ppm) confirm core structure .
  • HR-MS : Molecular ion peaks must match theoretical values within 0.002 Da (e.g., m/z 430.0886 observed vs. 430.0890 calculated) .
  • Melting point analysis : Consistent values (e.g., 151–192°C) validate purity .

[Advanced] How can regioselectivity be controlled during alkylation of 5-substituted 1H-tetrazoles to synthesize specific isomers?

Regioselectivity depends on:

  • Alkylating agents : Methyl iodide favors N1 methylation, while benzyl bromide may target N2 .
  • Reaction conditions : Low temperatures (0°C) and short durations (<2 hours) minimize by-products.
  • Monitoring : Distinct ¹H NMR signals (N1-CH3 at δ 3.7–4.1 ppm vs. N2-CH3 at δ 4.2–4.5 ppm) differentiate isomers .

[Advanced] What strategies resolve discrepancies in melting points or spectral data across studies?

Address inconsistencies via:

  • Recrystallization : Sequential purification (ethanol → ethyl acetate) ensures ≥99% purity .
  • NMR standardization : Use identical solvents (e.g., DMSO-d6) and report acquisition parameters (temperature, concentration) .
  • Cross-validation : Compare with X-ray crystallography (e.g., SHELX-refined structures) for unambiguous assignments .

[Advanced] How can reaction conditions optimize yields in complex tetrazole-phenamine conjugates?

Critical parameters include:

  • Solvent polarity : Ethanol minimizes side reactions in thiolations; DMF enhances nucleophilicity in SNAr reactions .
  • Catalysis : Cu(I) (10 mol%) accelerates C-S bond formation .
  • Workup : Column chromatography (hexane/EtOAc gradient) removes unreacted substrates .
  • In-line monitoring : TLC/HPLC-MS tracks conversion (~95% ideal) .

[Advanced] How do researchers mitigate spectral overlap in NMR analysis of tetrazole derivatives?

Solutions include:

  • 2D NMR : HSQC/HMBC resolves overlapping aromatic signals .
  • Deuterated solvents : DMSO-d6 sharpens NH peaks in phenylamine moieties .
  • Variable-temperature NMR : Reduces broadening from conformational exchange (25–60°C) .
  • Comparative analysis : Reference analogous compounds (e.g., 4-(3-methoxyphenyl) derivatives) for ambiguous assignments .

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